Oxybutynin-d5 (hydrochloride)

Description

Theoretical Principles of Stable Isotope Tracers

Stable isotope tracers are forms of an element that contain a different number of neutrons in their atomic nucleus compared to the most abundant form, resulting in a difference in mass. nih.gov For example, deuterium (B1214612) (²H) is a stable isotope of hydrogen, possessing an extra neutron. musechem.combioscientia.de This mass difference is the fundamental principle behind their use as tracers. While chemically and functionally almost identical to their non-labeled counterparts, their increased mass allows them to be distinguished and quantified by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govisotopetracercourse.com

When a drug molecule is labeled with a stable isotope, it can be administered to a biological system, and its metabolic fate can be tracked. adesisinc.com Scientists can differentiate the labeled drug and its metabolites from the naturally occurring, unlabeled molecules in the body. nih.gov This allows for precise quantification and characterization of metabolic pathways, the rates of metabolic reactions, and the structure of metabolites. isotopetracercourse.comnih.gov

Foundational Methodological Advantages of Deuterium Labeling in Modern Drug Research

Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, offers significant advantages in drug research. acs.org The most critical advantage stems from the Kinetic Isotope Effect (KIE) . bioscientia.detandfonline.com The bond between carbon and deuterium (C-D) is stronger and has a lower vibration frequency than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. bioscientia.detandfonline.com

This increased bond strength can lead to several beneficial modifications in a drug's properties:

Altered Metabolic Rate: For many drugs, metabolism involves the breaking of C-H bonds by enzymes, such as the cytochrome P450 (CYP450) family. bioscientia.detandfonline.com Replacing a hydrogen atom at a site of metabolic attack with deuterium can slow down this process, reducing the rate of metabolism. acs.orgbioscientia.de This can lead to a longer drug half-life and increased systemic exposure. researchgate.net

Metabolic Shunting: Deuteration can redirect the metabolic pathway of a drug. researchgate.netresearchgate.net By blocking a primary metabolic route, the drug may be metabolized through alternative, potentially more favorable pathways. This can reduce the formation of unwanted or toxic metabolites, thereby improving the drug's safety profile. researchgate.netresearchgate.netnih.gov

Improved Pharmacokinetic Profile: By modulating metabolism, deuterium labeling can lead to more consistent plasma concentrations of a drug, avoiding sharp peaks and troughs. researchgate.net This can result in improved tolerability and potentially allow for reduced dosing frequency. acs.orgresearchgate.net

Evolution of Deuterated Compounds in Analytical and Metabolic Investigations

The use of deuterium in scientific research dates back to its discovery in the 1930s. escholarship.org Initially, deuterated compounds were primarily used as tracers in mechanistic, spectroscopic, and metabolic studies to elucidate biological pathways. nih.govresearchgate.netscielo.org.mx For decades, scientists have used deuterium-labeled molecules to understand the metabolism of drugs and the mechanisms of chemical reactions. acs.orgescholarship.org

The concept of "leaving the label in the drug" to intentionally alter its metabolic properties for therapeutic benefit gained significant traction more recently. acs.org This strategy involves designing and synthesizing deuterated versions of existing drugs to improve their pharmacokinetic or safety profiles. tandfonline.com The evolution of this approach culminated in 2017 with the U.S. FDA approval of the first deuterated drug, deutetrabenazine, for the treatment of movement disorders. acs.orgtandfonline.comresearchgate.net This milestone has spurred further interest and investment in the development of other deuterated therapeutic agents, moving them from simple investigational tools to a distinct class of pharmaceuticals. researchgate.netnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H32ClNO3 |

|---|---|

Molecular Weight |

399.0 g/mol |

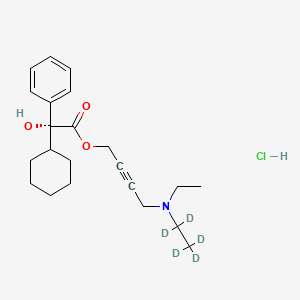

IUPAC Name |

4-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1/i1D3,3D2; |

InChI Key |

SWIJYDAEGSIQPZ-ATXZJGFGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Oxybutynin D5 Hydrochloride : a Deuterated Research Standard

Elucidation of Deuterium (B1214612) Substitution Sites in Oxybutynin-d5 (hydrochloride)

The designation "d5" in Oxybutynin-d5 (hydrochloride) signifies that five hydrogen atoms in the molecule have been replaced by deuterium. The specific placement of these deuterium atoms is critical for the compound's function as an internal standard, ensuring that the label is retained during metabolic processes and analytical procedures. While various deuterated forms of oxybutynin (B1027) exist, including those with d11 labeling, the d5 variant typically involves substitution on a specific moiety to prevent easy exchange with protons from the surrounding environment.

In the case of Oxybutynin-d5, the deuterium atoms are commonly located on the phenyl ring of the 2-cyclohexyl-2-hydroxy-2-phenylacetate portion of the molecule. This results in a (phenyl-d5) labeling pattern. Another possibility for d5 labeling is on the ethyl group of the diethylamino chain, creating an (ethyl-d5) analog. The selection of the substitution site is a deliberate aspect of the synthesis process, aimed at producing a stable, reliable standard for analytical applications.

Rigorous Production and Purity Characterization of Stable Isotope-Labeled Oxybutynin Analogs

The synthesis of stable isotope-labeled oxybutynin analogs is a meticulous process that adapts established synthetic routes for the unlabeled compound. mdpi.com The production of Oxybutynin-d5 (hydrochloride) can be approached through a convergent synthesis, which involves the preparation of two key deuterated intermediates that are subsequently coupled.

For instance, to produce the phenyl-d5 variant, a deuterated precursor such as bromobenzene-d5 (B116778) can be utilized in a Grignard reaction to form a deuterated phenylmagnesium bromide. This is then reacted with a suitable keto acid ester to generate the deuterated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid moiety. This deuterated acid or its corresponding ester is then coupled with 4-(diethylamino)but-2-yn-1-ol to yield the final Oxybutynin-d5 molecule. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Table 1: Analytical Techniques for Characterization of Oxybutynin-d5 (hydrochloride)

| Analytical Technique | Purpose | Typical Findings |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak corresponding to the mass of the d5-labeled compound, clearly distinct from the unlabeled oxybutynin. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the precise location of the deuterium atoms and confirm the overall chemical structure. | 1H NMR spectra will show the absence of signals at the positions where deuterium has been substituted. 2H NMR will show signals corresponding to the deuterated sites. 13C NMR can also be used to confirm the carbon skeleton. |

| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity by separating the deuterated compound from any impurities. | A chromatogram will show a single major peak corresponding to Oxybutynin-d5, with any impurities appearing as separate, smaller peaks. Purity is often reported as a percentage based on the peak area. |

These rigorous analytical methods ensure that the deuterated standard is of high quality and suitable for its intended use in sensitive bioanalytical assays. nih.govnih.gov

Stereochemical Considerations and Enantiomeric Purity in Deuterated Oxybutynin Syntheses

Oxybutynin possesses a chiral center at the carbon atom bearing the hydroxyl, cyclohexyl, and phenyl groups. Consequently, it exists as a pair of enantiomers: (R)-oxybutynin and (S)-oxybutynin. The racemic mixture is the commonly used form of the drug. However, studies have shown that the anticholinergic activity primarily resides in the (R)-enantiomer. medchemexpress.com

This stereochemistry is a critical consideration in the synthesis and characterization of deuterated oxybutynin analogs, especially when they are intended for use in stereoselective pharmacokinetic studies. The synthesis of a specific deuterated enantiomer, such as (R)-Oxybutynin-d5, requires the use of enantiomerically pure starting materials or a chiral resolution step during the synthesis. mdpi.com

The enantiomeric purity of the final deuterated product must be rigorously assessed. Chiral chromatography, particularly chiral HPLC, is the standard method for separating and quantifying the enantiomers of oxybutynin. nih.govhakon-art.com This technique utilizes a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and individual quantification.

Table 2: Methods for Determining Enantiomeric Purity of Deuterated Oxybutynin

| Method | Principle | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Quantification of the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.) of the desired enantiomer. |

| Chiral High-Performance Thin-Layer Chromatography (HPTLC) | Similar to chiral HPLC but on a planar surface, allowing for separation of enantiomers. | A screening method for assessing enantiomeric separation. hakon-art.com |

The validation of these analytical methods ensures that the reported enantiomeric purity is accurate and reliable, which is crucial for the interpretation of data from studies investigating the stereoselective disposition of oxybutynin. nih.gov

Advanced Synthetic Methodologies for Deuterated Oxybutynin and Its Derivatives

Chemical Synthesis Strategies for Site-Specific Deuteration of Oxybutynin (B1027)

The synthesis of Oxybutynin-d5 (hydrochloride) is centered on the strategic incorporation of deuterium (B1214612) atoms at the ethyl groups of the diethylamino moiety. This site-specific deuteration is typically achieved by utilizing deuterated starting materials within the established synthetic routes for oxybutynin. The most common pathway for oxybutynin synthesis involves a convergent approach with three key reactions: a Grignard reaction, a Mannich reaction, and an esterification or transesterification. mdpi.com

The critical step for introducing the deuterium label is the Mannich reaction. In the synthesis of the non-deuterated compound, this reaction involves 2-propyn-1-ol, formaldehyde (B43269), and diethylamine (B46881) to produce 4-diethylamino-2-butyn-1-ol. mdpi.com To achieve the desired d5 deuteration on one of the ethyl groups, a custom deuterated amine, N-(ethyl-d5)-N-ethylamine, is required.

Synthetic Pathway Overview:

Preparation of the Deuterated Amino Alcohol: The synthesis commences with a Mannich reaction utilizing 2-propyn-1-ol (propargyl alcohol), formaldehyde, and a specifically synthesized N-(ethyl-d5)-N-ethylamine. This reaction yields the key intermediate, 4-(N-(ethyl-d5)-N-ethylamino)-2-butyn-1-ol.

Esterification: The deuterated amino alcohol is then coupled with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its methyl ester derivative. This esterification step links the two primary fragments of the molecule. mdpi.com

Salt Formation: Finally, the resulting deuterated oxybutynin free base is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt, Oxybutynin-d5 hydrochloride. researchgate.net

This strategy ensures the precise placement of the deuterium atoms, creating a molecule that is chemically identical to oxybutynin but with a distinct mass, making it an ideal internal standard for pharmacokinetic studies.

| Table 1: Key Reactants for Oxybutynin-d5 (hydrochloride) Synthesis | |

| Reactant | Role in Synthesis |

| 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | The core acidic component providing the cyclohexylphenylglycolate structure. |

| 2-Propyn-1-ol | A three-carbon alcohol that forms the backbone of the butynyl linker. |

| Formaldehyde | A one-carbon electrophile used in the Mannich reaction to connect the amine and the alkyne. |

| N-(ethyl-d5)-N-ethylamine | The deuterated source that introduces the site-specific d5 label onto the terminal amine. |

| Hydrochloric Acid | Used in the final step to convert the free base into the stable hydrochloride salt. |

Preparative Routes for Deuterated Metabolites: Emphasis on N-Desethyloxybutynin-d5 (hydrochloride)

N-desethyloxybutynin is the primary active metabolite of oxybutynin. mdpi.com The synthesis of its deuterated analogue, N-Desethyloxybutynin-d5 (hydrochloride), is crucial for studying the metabolic fate and activity of the parent drug. The chemical name for this metabolite is 4-((ethyl-d5)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride. nih.gov

The preparative route for this deuterated metabolite mirrors the synthesis of oxybutynin-d5 but utilizes a different deuterated amine in the Mannich reaction. Instead of a diethylamine derivative, this synthesis requires ethyl-d5-amine.

Synthetic Steps for N-Desethyloxybutynin-d5 (hydrochloride):

Mannich Reaction with Deuterated Mono-ethylamine: Propargyl alcohol is reacted with formaldehyde and ethyl-d5-amine. This forms the secondary amine intermediate, 4-(ethyl-d5-amino)-2-butyn-1-ol.

Esterification: The resulting deuterated secondary amino alcohol is esterified with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Salification: The product is then converted to its hydrochloride salt by treatment with HCl.

This process yields a high-purity deuterated standard of the major metabolite, enabling researchers to accurately quantify its formation and clearance in biological systems.

| Table 2: Comparison of Amines Used in Deuterated Synthesis | ||

| Target Compound | Amine Reagent | Resulting Moiety |

| Oxybutynin-d5 (hydrochloride) | N-(ethyl-d5)-N-ethylamine | 4-(N-(ethyl-d5)-N-ethylamino)-2-butynyl |

| N-Desethyloxybutynin-d5 (hydrochloride) | Ethyl-d5-amine | 4-(ethyl-d5-amino)-2-butynyl |

Development of Deuterated Impurity Standards for Comprehensive Oxybutynin Research

The development and synthesis of deuterated impurity standards are essential for the quality control and safety assessment of any pharmaceutical product. researchgate.net These standards are used as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accurate quantification of potential impurities in the active pharmaceutical ingredient (API). iaea.org

For oxybutynin, known impurities can include oxidation products (like Oxybutynin N-Oxide), by-products from the synthesis, and various degradation products. moravek.com The synthesis of the deuterated versions of these impurities involves incorporating deuterium into their structures, typically by using deuterated starting materials or reagents in their respective synthetic pathways.

The key considerations for developing these standards are:

Isotopic Purity: The standards must have a high degree of deuteration at the specified positions to ensure analytical accuracy.

Chemical Purity: The deuterated standard must be free from its non-deuterated counterpart and other chemical impurities.

Stability of the Label: Deuterium atoms should be placed at positions that are not susceptible to exchange under typical analytical or storage conditions. synzeal.com For oxybutynin derivatives, labeling the ethyl groups is a stable position.

Quantitative Bioanalytical Applications of Oxybutynin D5 Hydrochloride in Mass Spectrometry

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Pharmaceutical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for precise and accurate quantification of chemical substances. youtube.com The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard (IS), to a sample. wikipedia.org In the context of pharmaceutical analysis, this is typically a stable isotope-labeled (SIL) analogue of the drug molecule, such as Oxybutynin-d5 for the analysis of oxybutynin (B1027). crimsonpublishers.com

This SIL-IS is chemically identical to the analyte but has a different mass due to the isotopic enrichment (e.g., the replacement of hydrogen atoms with deuterium). scioninstruments.com When added to the sample at the earliest stage of analysis, the SIL-IS experiences the same processing as the target analyte, including extraction, derivatization, and injection. scioninstruments.com Any variability or loss during sample preparation will affect both the analyte and the SIL-IS proportionally. musechem.com

During mass spectrometry analysis, the instrument distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. youtube.com Quantification is not based on the absolute signal intensity of the analyte, which can be prone to fluctuations, but on the ratio of the analyte's signal to the signal of the known quantity of the SIL-IS. wikipedia.orgrsc.org This ratioing corrects for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrumental drift, thereby significantly improving the accuracy, precision, and reliability of the measurement. crimsonpublishers.comkcasbio.comtexilajournal.com Because of its ability to minimize errors, IDMS is considered a definitive method of the highest metrological standing in analytical chemistry. youtube.comwikipedia.org

Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing Deuterated Internal Standards for Oxybutynin and its Metabolites

The development of robust LC-MS/MS methods is essential for the accurate quantification of oxybutynin and its primary active metabolite, N-desethyloxybutynin (DEO), in biological matrices like human plasma. The use of deuterated internal standards, such as Oxybutynin-d5 and its corresponding metabolite analogues, is a cornerstone of these methods to achieve high sensitivity and reliability. jchps.comnih.gov

Several isotope dilution LC-MS/MS methods have been developed and validated for the simultaneous determination of oxybutynin and DEO. nih.govresearchgate.net These methods are validated according to industry guidelines to assess performance criteria including linearity, sensitivity, precision, accuracy, recovery, and stability. rsc.org For instance, one validated method demonstrated linearity for oxybutynin over the concentration range of 0.050–10.0 ng/mL and for N-desethyloxybutynin over the range of 0.500–100 ng/mL in human plasma. nih.gov Another highly sensitive method established a linear range of 0.049 to 13.965 ng/mL for oxybutynin and 0.249 to 70.255 ng/mL for its metabolite. jchps.com

Validation ensures the method is reproducible and reliable. Precision is assessed through intra-day and inter-day assays, with results typically required to be lower than 15% relative standard deviation (RSD). rsc.org Accuracy is evaluated by comparing measured concentrations against nominal concentrations, with deviations also generally expected to be within ±15%. rsc.org The use of deuterated internal standards is crucial in these validations as they co-elute with the analytes, effectively compensating for matrix-induced variations and ensuring consistent recovery. kcasbio.comtexilajournal.com The mean extraction recovery for both analytes and their deuterated internal standards has been shown to be consistent and reproducible across quality control levels. nih.gov

| Parameter | Oxybutynin (OXY) | N-desethyloxybutynin (DEO) | Reference |

|---|---|---|---|

| Linearity Range | 0.050–10.0 ng/mL | 0.500–100 ng/mL | nih.gov |

| Linearity Range | 0.049–13.965 ng/mL | 0.249–70.255 ng/mL | jchps.com |

| Mean Extraction Recovery (Analytes) | 80.4% | nih.gov | |

| Mean Extraction Recovery (Deuterated IS) | 76.9% | nih.gov | |

| Lower Limit of Quantification (LLOQ) | 0.049 ng/mL | 0.249 ng/mL | jchps.com |

Optimization of Extraction and Chromatographic Parameters for Deuterated Oxybutynin Analysis

The optimization of sample extraction and chromatographic conditions is a critical step in developing a sensitive and robust LC-MS/MS assay for oxybutynin and its metabolites using a deuterated internal standard. The goal is to achieve efficient recovery of the analytes from the biological matrix, minimize interferences, and obtain good chromatographic peak shape and separation.

Extraction Techniques: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques for sample preparation. scioninstruments.comphenomenex.blog LLE is frequently employed for oxybutynin analysis, using solvents like a methyl tert-butyl ether-ethyl acetate (B1210297) mixture or tert-Methyl Butyl Ether. jchps.comnih.gov Optimization of LLE involves selecting an appropriate organic solvent, adjusting the sample pH (e.g., to pH 11.0) to ensure the analytes are in a neutral state for efficient extraction, and optimizing the extraction time and solvent volumes. rsc.orgrsc.org Another technique, dispersive liquid-liquid microextraction (DLLME), has also been developed, optimizing parameters such as the type and volume of extraction and disperser solvents (e.g., carbon tetrachloride and acetonitrile (B52724), respectively). rsc.org

Chromatographic Parameters: Reversed-phase high-performance liquid chromatography (HPLC) is the standard separation technique. pharmacophorejournal.com The choice of the stationary phase (column) and mobile phase is crucial for achieving separation from endogenous plasma components. phenomenex.blogpharmacophorejournal.com Columns such as a Cosmosil C18 or Hypurity C18 are often used. jchps.comnih.gov

Mobile phase optimization involves selecting the organic and aqueous components and any additives. A common mobile phase consists of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate or formic acid, run under isocratic or gradient conditions. nih.govresearchgate.net For example, an isocratic mobile phase of acetonitrile and 1.0 mM ammonium acetate (90:10, v/v) has been successfully used. nih.gov The flow rate is optimized to ensure a short run time, which is important for high-throughput analysis, with typical run times being under 4 minutes. jchps.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Extraction Method | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |

| Extraction Solvent | methyl tert-butyl ether-ethyl acetate mixture | tert-Methyl Butyl Ether |

| Chromatography Column | Cosmosil C18 (150 mm × 4.6 mm, 5 μm) | Hypurity C18 (100 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-1.0mM ammonium acetate (90:10, v/v) | Acetonitrile and 2 mM Ammonium Acetate (90:10 V/V) |

| Flow Rate | Not Specified | Not Specified, 3.5 min run time |

| Ionization Mode | Positive Ionization | Not Specified |

| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Reference | nih.gov | jchps.com |

Analytical Challenges and Methodological Advancements in Ultra-Sensitive Quantification with Oxybutynin-d5 (hydrochloride)

Achieving ultra-sensitive quantification of oxybutynin in biological matrices presents several analytical challenges, with matrix effects being the most significant. eijppr.comcore.ac.uk Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix. eijppr.comamanote.com This can compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay. core.ac.uk

The primary methodological advancement to counter these challenges is the use of a stable isotope-labeled internal standard like Oxybutynin-d5. crimsonpublishers.comkcasbio.com Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of matrix effects. texilajournal.comchromatographyonline.com By calculating the analyte-to-IS peak area ratio, these effects are effectively normalized, leading to more reliable data. kcasbio.com However, it is crucial that the analyte and the SIL-IS peaks completely overlap. chromatographyonline.com In some cases, deuterium (B1214612) labeling can cause a slight shift in retention time, which could lead to differential matrix effects if the elution occurs in a region of changing ion suppression. nih.govmyadlm.org

Another challenge is minimizing background noise to improve the signal-to-noise ratio (S/N), which is fundamental to achieving low limits of detection. chromatographyonline.com Advancements in this area include the use of high-purity solvents, optimized sample preparation procedures that effectively remove interfering substances like phospholipids, and the use of smaller internal diameter HPLC columns to increase signal intensity. nih.govphenomenex.blog Furthermore, optimizing the mass spectrometer's ion source parameters, such as nebulizing gas flow, temperature, and capillary voltage, is critical for maximizing the production of gas-phase ions and their transmission into the mass analyzer, thereby enhancing sensitivity. chromatographyonline.com The development of highly sensitive and rapid methods allows for the analysis of a large number of samples per day, which is crucial for large-scale bioequivalence studies. jchps.com

Investigation of Drug Metabolism Using Deuterated Oxybutynin Analogs

Application of Deuterium (B1214612) Labeling for the Elucidation of Oxybutynin (B1027) Metabolic Pathways

Deuterium labeling has been instrumental in clarifying the complex metabolic fate of oxybutynin. Early studies utilized deuterium-substituted oxybutynin to confirm the formation of its primary oxidation products in rat liver preparations. nih.govdntb.gov.ua By using gas chromatography-mass spectrometry (GC-MS), researchers could definitively identify metabolites by observing the characteristic mass shift imparted by the deuterium atoms. nih.gov

This technique was pivotal in establishing two major initial metabolic pathways:

N-deethylation: The removal of an ethyl group from the tertiary amine, leading to the formation of N-desethyloxybutynin (DEO), a pharmacologically active metabolite. nih.govnih.govmdpi.com

N-oxidation: The oxidation of the tertiary amine to form oxybutynin N-oxide. nih.govnih.govresearchgate.net

More recent and comprehensive metabolic mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further refined this picture. nih.gov These investigations have delineated three distinct oxidative metabolic pathways for oxybutynin:

N-deethylation to form N-desethyloxybutynin (Oxy-DE), which can be further oxidized to a hydroxylamine (B1172632) (Oxy-HA). nih.gov

N-oxidation of the parent drug to form an N-oxide (Oxy-NO), which can then rearrange to an enaminoketone (Oxy-EK). nih.gov

Hydroxylation on the cyclohexyl ring of the molecule. nih.gov

The use of deuterated standards in these studies is critical for confirming the structural identity of these newly discovered metabolites and understanding the sequence of metabolic reactions.

Role of Deuterated Probes in the Identification and Precise Quantification of Active and Inactive Metabolites

Deuterated analogs of oxybutynin, such as Oxybutynin-d5, serve as ideal internal standards for quantitative bioanalytical methods. researchgate.net In techniques like LC-MS/MS, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma) before processing. researchgate.netnih.gov Because the deuterated standard behaves almost identically to the non-labeled analyte during extraction, chromatography, and ionization, it can effectively correct for any sample loss or matrix effects, thereby enabling highly accurate and precise quantification. researchgate.net

This approach has been successfully applied to the simultaneous determination of oxybutynin and its principal active metabolite, N-desethyloxybutynin (DEO), in human and rat plasma. researchgate.netnih.gov N-desethyloxybutynin is of particular interest as it shares a similar anticholinergic effect to the parent drug and is believed to contribute to some of its side effects. nih.govmdpi.comnih.gov Conversely, another major metabolic route is hydrolysis, which produces the inactive metabolite 2-cyclohexyl-2-phenylglycolic acid. researchgate.netdrugbank.com The ability to accurately measure the concentrations of both active and inactive metabolites is essential for constructing a complete pharmacokinetic and pharmacodynamic profile of the drug.

| Metabolite Name | Abbreviation | Pharmacological Activity | Metabolic Pathway |

|---|---|---|---|

| N-desethyloxybutynin | DEO / Oxy-DE | Active | N-deethylation nih.govnih.gov |

| 2-cyclohexyl-2-phenylglycolic acid | CPGA | Inactive | Ester Hydrolysis researchgate.netdrugbank.com |

| Oxybutynin N-oxide | Oxy-NO | - | N-oxidation nih.govnih.gov |

| Enaminoketone Metabolite | Oxy-EK | Inactive | N-oxidation and Rearrangement nih.gov |

| Hydroxylamine of N-desethyloxybutynin | Oxy-HA | - | N-deethylation and Oxidation nih.gov |

Methodologies for Stereoselective Metabolic Studies Employing Deuterated Enantiomers of Oxybutynin

Oxybutynin is a chiral molecule and is administered as a racemic mixture of its (R)- and (S)-enantiomers. mdpi.com These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. Investigating the stereoselective metabolism of oxybutynin is crucial, and deuterated enantiomers are key tools for such studies. nih.gov The synthesis of specific deuterated enantiomers, such as deuterium-enriched (S)-oxybutynin, has been a focus of research. researchgate.net

In vitro studies using human liver microsomes have been conducted to characterize the stereoselectivity in the pharmacokinetics of oxybutynin and N-desethyloxybutynin. researchgate.netnih.gov These studies revealed that:

(R)-Oxybutynin and (R)-N-desethyloxybutynin are eliminated at a slightly slower rate than their corresponding (S)-enantiomers. researchgate.netnih.gov

The formation of the (R)-enantiomer of N-desethyloxybutynin from (R)-oxybutynin is also slower than the formation of the (S)-metabolite from (S)-oxybutynin. researchgate.netnih.gov

By using deuterated standards for each of the four compounds—(R)-oxybutynin, (S)-oxybutynin, (R)-DEO, and (S)-DEO—researchers can develop stereospecific LC-MS/MS assays. These assays allow for the precise, simultaneous quantification of each enantiomer of both the parent drug and its active metabolite in biological matrices, providing a detailed understanding of the stereoselective disposition of the drug.

| Finding | Enantiomer Comparison | Research Context | Reference |

|---|---|---|---|

| Elimination Rate | (R)-enantiomers eliminated slightly slower than (S)-enantiomers | Human Liver Microsomes | researchgate.netnih.gov |

| Metabolite Production | (R)-DEOB production from (R)-OXY is slower than (S)-DEOB from (S)-OXY | Human Liver Microsomes | researchgate.netnih.gov |

| Plasma Protein Binding | Unbound fraction of (R)-OXY is nearly double that of (S)-OXY | Human Plasma | nih.gov |

| Metabolizing Enzyme | Primarily metabolized by CYP3A4 with slight kinetic differences between enantiomers | Human P450-expressing Liver Microsomes | researchgate.netnih.gov |

Utility of Oxybutynin-d5 (hydrochloride) in In Vitro and In Silico Metabolic Research Models

The utility of Oxybutynin-d5 (hydrochloride) in metabolic research is most pronounced in in vitro models. These models, which include human and rat liver microsomes, S9 fractions, and recombinant cytochrome P450 enzymes, are standard tools for studying drug metabolism. nih.govnih.govdrugsporphyria.net In these systems, Oxybutynin-d5 serves primarily as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the parent compound via isotope dilution mass spectrometry.

The use of a SIL-IS like Oxybutynin-d5 is considered the gold standard in quantitative bioanalysis for several reasons:

Accuracy and Precision: It effectively compensates for variability introduced during sample preparation and analysis. researchgate.netnih.gov

Specificity: It helps to distinguish the analyte from isomeric metabolites and endogenous background interferences in complex biological matrices.

Reduced Matrix Effects: Co-elution of the SIL-IS with the analyte helps to normalize for ion suppression or enhancement in the mass spectrometer source.

In studies investigating the specific enzymes responsible for oxybutynin metabolism, such as CYP3A4, Oxybutynin-d5 allows for precise measurement of the rate of substrate depletion and metabolite formation. nih.govdrugsporphyria.net This enables the calculation of key kinetic parameters. While the direct application of Oxybutynin-d5 in in silico models (computer simulations of metabolic processes) is less common, the high-quality quantitative data generated using this tool in in vitro experiments are essential for the development, validation, and refinement of these predictive computational models.

Pharmacokinetic Research Applications of Oxybutynin D5 Hydrochloride

Determination of Key Pharmacokinetic Parameters through the Use of Stable Isotope-Labeled Tracers

In pharmacokinetic (PK) research, stable isotope-labeled compounds such as Oxybutynin-d5 (hydrochloride) are invaluable tools for the precise quantification of the unlabeled drug and its metabolites in biological matrices. The primary application of Oxybutynin-d5 is as an internal standard (IS) in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique allows researchers to accurately determine key pharmacokinetic parameters of oxybutynin (B1027) by correcting for variability during sample preparation and analysis.

The use of a deuterated internal standard is critical because its chemical and physical properties are nearly identical to the unlabeled analyte (oxybutynin). This ensures that it behaves similarly during extraction, chromatography, and ionization, but its difference in mass allows it to be distinguished by the mass spectrometer. nih.gov This "isotope dilution" method is considered a gold standard for quantitative bioanalysis.

Through the application of these methods, researchers can reliably measure fundamental pharmacokinetic parameters that describe the drug's journey through the body. These parameters include:

Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

AUC (Area Under the Curve): The total drug exposure over time.

t1/2 (Half-life): The time required for the drug concentration to decrease by half.

Studies utilizing these robust analytical techniques have characterized the pharmacokinetic profile of various oxybutynin formulations. For instance, after a single oral immediate-release dose, oxybutynin is rapidly absorbed, reaching peak plasma concentrations in under an hour, with a corresponding short half-life of approximately 2 to 3 hours. mdpi.com In contrast, transdermal systems show a much longer time to reach maximum concentration and a prolonged half-life. nih.gov

The following table summarizes typical pharmacokinetic parameters for non-deuterated oxybutynin, the measurement of which is made highly accurate by the use of tracers like Oxybutynin-d5.

| Parameter | Immediate-Release Oral Oxybutynin | Transdermal System (Single Application) | Intravaginal Ring |

|---|---|---|---|

| Cmax (ng/mL) | ~12 | 3.4 ± 1.1 | 5.4 ± 2.7 |

| Tmax (hours) | <1 | 36 | 2 |

| t1/2 (hours) | 2-3 | Not specified in source | 8.5 ± 3.5 |

| AUC (ng·h/mL) | Not specified in source | Not specified in source | 34.9 ± 17.4 |

Comparative Pharmacokinetic Analysis of Deuterated and Non-Deuterated Oxybutynin in Research Settings

While Oxybutynin-d5 is extensively used as an analytical tool, direct comparative studies detailing the full pharmacokinetic profile of deuterated oxybutynin versus its non-deuterated counterpart in vivo are not widely available in published literature. The primary purpose of deuteration in this context is to create a stable, heavier version of the molecule for use as an internal standard, with the assumption that its biological behavior is nearly identical to the parent drug.

However, the substitution of hydrogen with deuterium (B1214612) can, in some cases, lead to a phenomenon known as the "kinetic isotope effect" (KIE). nih.gov The KIE occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the breaking of this bond is the rate-limiting step in a metabolic process, the reaction will proceed more slowly for the deuterated compound. researchgate.net

For a drug like oxybutynin, which is metabolized by the cytochrome P450 enzyme system, deuteration at a site of metabolic attack could potentially slow its breakdown. nih.gov This could theoretically result in:

A longer elimination half-life (t1/2).

Increased total drug exposure (AUC).

A lower Cmax if first-pass metabolism is reduced.

The strategic placement of deuterium can be used to intentionally slow down metabolic processes, potentially improving a drug's pharmacokinetic profile. researchgate.net However, for Oxybutynin-d5 used as a research compound, the deuteration is typically intended to be "metabolically silent" to ensure it accurately traces the behavior of the non-deuterated drug. researchgate.net Without specific comparative studies on Oxybutynin-d5, any potential pharmacokinetic differences remain theoretical and are generally considered negligible for its application as an internal standard.

Assessment of Drug Disposition and Clearance Mechanisms with Deuterated Oxybutynin Probes

Deuterated probes like Oxybutynin-d5 are instrumental in elucidating the disposition (absorption, distribution, metabolism, and excretion) and clearance of oxybutynin. The ability to differentiate the parent drug from its metabolites with high certainty using mass spectrometry is a key advantage.

In research settings, studies can be designed where both the labeled (Oxybutynin-d5) and unlabeled drug are administered. By tracking the appearance of both unlabeled DEO and labeled (deuterated) DEO in plasma or urine, researchers can precisely map the metabolic pathway and quantify the rate of conversion. This approach helps to:

Identify Metabolic Pathways: Confirming the formation of metabolites by observing the corresponding mass shift in the deuterated versions.

Quantify Metabolite Formation: Accurately measuring the ratio of parent drug to metabolite over time. Studies have shown that the ratio of DEO to oxybutynin varies significantly depending on the formulation, which affects the extent of first-pass metabolism. nih.govresearchgate.net

Determine Clearance Rates: By using deuterated internal standards for both the parent drug (oxybutynin) and its primary metabolite (DEO), analytical methods can achieve high accuracy in measuring their respective concentrations, which is essential for calculating clearance rates from the body. nih.govjchps.com

This precise tracking allows for a clear understanding of how different formulations (e.g., oral vs. transdermal) alter the drug's disposition by bypassing or reducing first-pass metabolism, thereby changing the ratio of parent drug to active metabolite. nih.gov

Methodological Strategies for Studying Systemic Exposure and Tissue Distribution using Oxybutynin-d5 (hydrochloride)

The primary methodological strategy for studying systemic exposure to oxybutynin using Oxybutynin-d5 involves isotope dilution mass spectrometry. Specifically, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. nih.govnih.gov

A typical workflow for a pharmacokinetic study includes the following steps:

Sample Collection: Collection of biological samples (e.g., plasma, urine) at various time points after administration of non-deuterated oxybutynin. nih.gov

Internal Standard Spiking: A known, fixed amount of Oxybutynin-d5 (hydrochloride) is added to each sample. Deuterated N-desethyloxybutynin is also often added to accurately quantify the metabolite. nih.govjchps.com

Sample Preparation: The analytes (oxybutynin and DEO) and their deuterated internal standards are extracted from the biological matrix, commonly through liquid-liquid extraction or solid-phase extraction. nih.govcelerion.com

LC-MS/MS Analysis: The extract is injected into the LC-MS/MS system. The liquid chromatography step separates the parent drug from its metabolite and other endogenous components. The mass spectrometer detects and quantifies the analytes and their corresponding internal standards based on their unique mass-to-charge ratios. researchgate.net

Quantification: The concentration of the unlabeled drug in the original sample is calculated from the ratio of its peak area to the peak area of the known amount of the deuterated internal standard. This method provides high sensitivity and selectivity, with validated concentration ranges as low as 0.050 ng/mL for oxybutynin in plasma. nih.gov

For studying tissue distribution, the traditional gold standard has been quantitative whole-body autoradiography (QWBA), which requires a radiolabeled version of the drug. bioivt.com However, mass spectrometry imaging (MSI) is an emerging technique that can be used with stable isotope-labeled compounds like Oxybutynin-d5. MSI can provide spatial information on where the drug and its metabolites accumulate within tissue sections, offering a non-radioactive alternative for distribution analysis. tmc.edu

Deuterium Isotope Effects in Oxybutynin Research and Drug Development

Examination of Kinetic Isotope Effects on Enzyme-Mediated Oxybutynin (B1027) Metabolism

Oxybutynin is primarily metabolized in the liver and gut wall by the cytochrome P450 enzyme system, with CYP3A4 being the predominant isozyme involved. nih.govmdpi.comhres.canih.gov The principal metabolic pathway is N-deethylation, which involves the cleavage of a C-H bond on one of the N-ethyl groups to form the pharmacologically active metabolite, N-desethyloxybutynin (DEO). nih.govnih.govnih.gov Other identified oxidative metabolic pathways include N-oxidation and hydroxylation on the cyclohexyl ring. nih.gov

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its isotopes. libretexts.org The C-H bond is weaker and vibrates at a higher frequency than the corresponding carbon-deuterium (C-D) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the metabolic process. nih.govnih.gov

In the context of Oxybutynin, deuteration of the N-ethyl groups—specifically creating Oxybutynin-d5 (hydrochloride) where the ethyl group is deuterated—is expected to slow the rate of CYP3A4-mediated N-deethylation. This retardation of metabolism is a direct consequence of the primary kinetic isotope effect. By decreasing the rate of formation of the active metabolite DEO, deuteration could potentially alter the pharmacokinetic profile of the parent drug. nih.gov While specific experimental values for the KIE in Oxybutynin-d5 are not publicly available, the principle is a cornerstone of deuterated drug design. mdpi.com Medicinal chemists utilize the KIE to slow the cytochrome P450 metabolism of drug candidates. nih.gov

| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite | Site of Potential KIE with Oxybutynin-d5 |

|---|---|---|---|

| N-deethylation | CYP3A4, CYP3A5 nih.gov | N-desethyloxybutynin (DEO) (Active) nih.gov | N-ethyl group C-H bonds |

| Hydroxylation | Cytochrome P450 family nih.gov | Hydroxyoxybutynin | Cyclohexyl ring C-H bonds |

| N-oxidation | Cytochrome P450 family nih.gov | Oxybutynin N-oxide | Not applicable (does not involve C-H bond cleavage) |

| Esterolysis | Carboxylesterases researchgate.net | Phenylcyclohexylglycolic acid (Inactive) nih.gov | Not applicable (does not involve C-H bond cleavage) |

Impact of Deuteration on Drug-Target Interactions and Binding Affinities in Research Models

Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (subtypes M1, M2, and M3), which relaxes the detrusor smooth muscle of the bladder. mdpi.comnih.gov The active metabolite, N-desethyloxybutynin, also exhibits significant antimuscarinic activity. nih.gov

The substitution of hydrogen with deuterium (B1214612) is generally not expected to significantly alter a molecule's fundamental chemical properties, such as its shape, size, or electronics. eurekalert.org Consequently, the biochemical potency and selectivity profile of a deuterated drug are typically anticipated to be very similar to its non-deuterated counterpart. eurekalert.org This principle suggests that Oxybutynin-d5 would retain a binding affinity for muscarinic receptors that is comparable to that of Oxybutynin.

Research has focused on the binding characteristics of Oxybutynin and its metabolite, DEO, at various tissues. Studies have shown that both compounds bind with high affinity to muscarinic receptors in the bladder detrusor and mucosa. ics.org Interestingly, some research indicates that the binding affinity of Oxybutynin and DEO for muscarinic receptors in the cerebral cortex and salivary glands may be higher than in the bladder, which could be a factor in the drug's side effect profile. uoa.grnih.gov Since deuteration is unlikely to impact receptor binding, the tissue selectivity profile of Oxybutynin-d5 is predicted to mirror that of the parent compound.

| Compound | Tissue/Receptor | Finding | Reference |

|---|---|---|---|

| Oxybutynin & DEO | Bladder Smooth Muscle | Identical average pKi (8.2 ± 0.1) | uoa.gr |

| Oxybutynin | Salivary Gland | Average pKi of 8.5 ± 0.1 | uoa.gr |

| DEO | Salivary Gland | Significantly greater pKi (8.7 ± 0.1) than Oxybutynin | uoa.gr |

| Oxybutynin & DEO | Cerebral Cortex vs. Bladder | 2 to 3 times higher binding affinity in the cerebral cortex | nih.gov |

| Oxybutynin | Human Bladder Detrusor & Mucosa | Competed with equal affinity for muscarinic receptors in both tissues | ics.org |

Theoretical and Computational Approaches for Predicting Deuterium Isotope Effects in Drug Candidate Research

Predicting the metabolic fate of a drug and the potential impact of deuteration is a complex challenge. nih.gov Theoretical and computational methods, particularly molecular docking, are valuable tools in the early stages of deuterated drug design. nih.govplos.org These approaches can provide insights into how a drug candidate like Oxybutynin interacts with the active site of a metabolic enzyme such as CYP3A4. nih.gov

Molecular docking simulations can predict the preferred binding orientation of a substrate within the enzyme's catalytic pocket. plos.org This information helps identify the specific C-H bonds that are positioned closest to the enzyme's reactive center, making them the most probable sites of metabolism, often referred to as "metabolic soft spots". nih.gov By pinpointing these vulnerable positions on the Oxybutynin molecule, computational models can guide the strategic placement of deuterium atoms to maximize the potential kinetic isotope effect.

| Step | Description | Purpose |

|---|---|---|

| 1. Enzyme-Substrate Docking | Simulate the binding of the drug (e.g., Oxybutynin) into the 3D structure of the metabolic enzyme (e.g., CYP3A4). | Determine the most stable binding poses and orientations. plos.org |

| 2. Identification of Metabolic "Soft Spots" | Analyze the docked poses to identify which C-H bonds are in closest proximity to the enzyme's catalytic heme iron-oxo species. | Predict the primary sites of oxidative metabolism. nih.gov |

| 3. Proposing Deuteration Sites | Select the identified "soft spots" as candidate positions for deuterium substitution. | Guide the synthesis of specific deuterated analogues (e.g., Oxybutynin-d5). |

| 4. Prediction of Metabolic Switching | Analyze alternative binding modes and proximity of other C-H bonds to the catalytic site. | Assess the likelihood that blocking the primary metabolic site will increase metabolism at a secondary site. plos.org |

| 5. In Vitro Validation | Experimentally measure the intrinsic clearance and metabolic profiles of the synthesized deuterated compounds using liver microsomes or recombinant enzymes. | Confirm the predicted kinetic isotope effect and quantify its magnitude. nih.gov |

Oxybutynin D5 Hydrochloride in Pharmaceutical Reference Standards and Quality Control

Establishment and Certification of Deuterated Reference Standards for Analytical Method Validation

The establishment of a deuterated reference standard like Oxybutynin-d5 (hydrochloride) is a meticulous process designed to ensure its identity, purity, and suitability for its intended analytical purpose. who.intxrfscientific.com This process is fundamental to the validation of analytical methods, which in turn guarantees the quality and consistency of pharmaceutical products. alfa-chemistry.comnih.gov

Reference materials are essential for verifying the identity and composition of ingredients in drug formulations. nih.gov The validation process for a deuterated standard involves comprehensive testing to confirm its chemical structure, assess its isotopic enrichment, and quantify any impurities. xrfscientific.com High-purity reference materials are critical, as the quality of the standard directly impacts the accuracy of study data. nih.govtandfonline.com

The certification of a reference standard is granted by pharmacopoeial committees or regulatory authorities after a thorough evaluation of analytical testing results. who.int This certification confirms that the standard meets the stringent requirements for use in assays and quality tests as specified in pharmacopeial compendia, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). cenmed.commpa.se The process ensures metrological traceability, meaning the measurements can be reliably compared across different laboratories and times. xrfscientific.com

Key analytical techniques used in the characterization and certification of deuterated standards include:

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the deuterium (B1214612) labels. alfa-chemistry.com

Chromatographic Methods (HPLC, GC): To detect and quantify chemical impurities. who.int

The presence of any residual unlabeled drug is a critical parameter, as it can interfere with the analyte of interest and lead to erroneous results in bioanalysis. tandfonline.com Therefore, manufacturers must adhere to stringent qualification specifications. tandfonline.com

Table 1: Key Stages in the Validation of a Deuterated Reference Standard

| Stage | Description | Key Analytical Techniques |

| Identity Confirmation | Verification of the chemical structure and the location of isotopic labels. | NMR Spectroscopy, Mass Spectrometry |

| Purity Assessment | Quantification of chemical impurities, including unlabeled analogues. | HPLC, GC-MS, LC-MS |

| Isotopic Enrichment | Determination of the percentage of deuterium incorporation. | Mass Spectrometry |

| Homogeneity & Stability | Ensuring consistency across batches and stability over time under defined storage conditions. | HPLC, LC-MS |

| Certification | Official approval by a recognized body (e.g., USP, EP) based on comprehensive data review. | N/A |

Strategic Application of Stable Isotope-Labeled Impurities in Comprehensive Pharmaceutical Impurity Profiling

Impurity profiling—the identification, quantification, and characterization of impurities in drug substances and products—is a critical aspect of pharmaceutical quality control. nih.govsynthinkchemicals.com The presence of unwanted chemicals, even in trace amounts, can impact the safety and efficacy of medications. nih.gov Stable isotope-labeled compounds, such as Oxybutynin-d5 (hydrochloride), are strategically employed in this process.

While not an impurity itself, Oxybutynin-d5 serves as an ideal internal standard for chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS) used in impurity analysis. alfa-chemistry.com Because it is chemically identical to the active pharmaceutical ingredient (API), oxybutynin (B1027), but has a different mass, it behaves similarly during sample preparation and analysis, allowing it to accurately correct for variations in the analytical process. clearsynth.com

The use of a stable isotope-labeled internal standard is vital for:

Accurate Quantification: It enables the precise measurement of known impurities by compensating for matrix effects and variations in instrument response. clearsynth.com

Method Validation: It is integral to developing and validating robust analytical methods for impurity profiling.

Stability Testing: It helps in accurately monitoring the formation of degradation products over time.

For example, the USP monograph for Oxybutynin Chloride lists several potential related compounds that must be controlled within specific limits. uspnf.com An analytical method using Oxybutynin-d5 as an internal standard would be capable of accurately quantifying these specific impurities to ensure the final product meets regulatory requirements.

Table 2: Examples of Oxybutynin Related Compounds Monitored during Impurity Profiling

| Compound Name | Type of Impurity |

| Phenylcyclohexylglycolic acid (CHMA) | Starting Material / Degradation Product |

| Methyl ester of phenylcyclohexylglycolic acid | Process-Related Impurity |

| Oxybutynin related compound B | Process-Related Impurity |

| Oxybutynin related compound C | Process-Related Impurity |

| Cyclohexenyl analog of oxybutynin chloride | Process-Related Impurity |

Source: Adapted from USP Monograph for Oxybutynin Chloride. uspnf.com

Adherence to Global Regulatory Guidelines for the Utilization of Deuterated Analytical Standards

The use of deuterated compounds in pharmaceuticals is subject to rigorous regulatory oversight from global agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov While Oxybutynin-d5 is primarily used as an analytical standard, the guidelines for deuterated compounds, in general, provide a framework for its control.

Regulatory bodies emphasize the importance of high-quality reference standards for the reliability of analytical data submitted in drug applications. tandfonline.com The EMA, for instance, has noted that over 90% of bioanalytical submissions incorporate stable isotope-labeled internal standards (SIL-IS), highlighting their importance. kcasbio.com The FDA also expects laboratories to develop robust methods that use SIL-IS when available. kcasbio.com

Key regulatory considerations include:

Characterization and Purity: There is a clear expectation that reference standards, including deuterated ones, are thoroughly characterized. The Certificate of Analysis must specify the level of isotopic purity and the amount of any unlabeled API. tandfonline.com

Method Validation: Regulatory guidance documents for bioanalytical method validation stress the need to demonstrate that the analytical method is suitable and reliable for its intended purpose, a process in which reference standards are central. nih.gov

Control of Isotopic Impurities: For deuterated APIs, manufacturing processes must have robust control strategies to ensure the desired degree of deuteration and to establish specifications for any isotopologues (under or over-deuterated analogs). sci-hub.ru While Oxybutynin-d5 is a standard and not a therapeutic agent, the principles of controlling isotopic purity are still relevant to its manufacture.

The FDA considers deuterated drugs to be different active moieties from their non-deuterated counterparts because the change in a covalent bond alters the compound's properties. salamandra.net This underscores the need for distinct and well-characterized reference standards like Oxybutynin-d5 (hydrochloride) to support the development and quality control of both deuterated and non-deuterated pharmaceuticals.

Advanced Research Perspectives and Emerging Methodologies

Integration of Oxybutynin-d5 (hydrochloride) with Advanced Spectroscopic and Imaging Techniques for Preclinical Research

The integration of Oxybutynin-d5 with advanced analytical techniques provides unprecedented insights into its behavior in biological systems. As a stable isotope-labeled internal standard, it is indispensable for quantitative analysis using mass spectrometry (MS), allowing for precise differentiation between the standard and the unlabeled analyte. clearsynth.com This is crucial for accurate pharmacokinetic studies, where it helps compensate for matrix effects and variations during sample preparation. clearsynth.com

In the realm of advanced imaging, the use of deuterated compounds is a burgeoning field. Techniques like Deuterium (B1214612) Metabolic Imaging (DMI) leverage magnetic resonance spectroscopy (MRS) to trace the metabolic fate of deuterated substrates in vivo, offering a non-invasive window into metabolic processes with minimal background signal. researchgate.netnih.gov While not yet documented specifically for Oxybutynin-d5, this methodology showcases the potential for using deuterated drugs to directly visualize their distribution and metabolism in preclinical models. nih.govmdpi.com

Furthermore, deuteration strategies are being employed to enhance Positron Emission Tomography (PET) tracers. By replacing hydrogen with deuterium at sites of metabolic vulnerability, researchers can increase the metabolic stability of PET tracers, reducing the formation of radiometabolites that could interfere with imaging signals. snmjournals.org This approach could theoretically be applied to a radiolabeled version of oxybutynin (B1027) to improve its imaging characteristics in preclinical neurological and urological studies. researchgate.net

| Technique | Application for Oxybutynin-d5 (hydrochloride) | Key Advantage |

|---|---|---|

| Mass Spectrometry (MS) | Internal standard for quantitative bioanalysis of oxybutynin. | High accuracy and precision in pharmacokinetic studies. clearsynth.com |

| Deuterium Metabolic Imaging (DMI) | Potential for direct, non-invasive imaging of drug distribution and metabolism. | High signal-to-noise ratio due to low natural abundance of deuterium. nih.gov |

| Positron Emission Tomography (PET) | Potential to create more stable radiotracers for imaging drug-target engagement. | Reduced interference from radiometabolites, leading to clearer images. snmjournals.org |

Novel Applications of Deuterated Oxybutynin in Systems Pharmacology and Proteomics Research

In systems pharmacology, which aims to understand drug effects across multiple scales of biological organization, precise quantitative data is essential. Oxybutynin-d5 is critical in providing the robust pharmacokinetic data needed to build and validate these complex computational models. By serving as an ideal internal standard, it ensures the accuracy of concentration-time profiles of oxybutynin, which are fundamental inputs for modeling drug absorption, distribution, metabolism, and excretion (ADME).

In proteomics, stable isotope labeling is a cornerstone of quantitative analysis. Deuterated compounds are frequently used in techniques for the relative and absolute quantification of proteins. acs.org Oxybutynin-d5 can be used as an internal standard not only for its parent drug but also in broader quantitative proteomics workflows where precise quantification is necessary to understand a drug's effect on the proteome. nih.govnih.gov For instance, in studies investigating how oxybutynin alters protein expression in bladder or brain tissue, deuterated peptide standards are used to accurately measure changes in protein levels. uab.edu The use of such standards minimizes experimental variability and improves quantification precision. nih.gov

Computational Modeling and Simulation of Deuterated Compound Behavior in Complex Biological Systems

Computational modeling is a powerful tool for predicting and understanding the impact of deuteration on a drug's behavior. A key area of integration is with Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). acs.orgnih.gov HDX-MS experiments provide data on protein conformation and dynamics, which can be used to guide and validate molecular dynamics (MD) simulations. umaryland.edunih.gov While this technique typically monitors the exchange of protein backbone hydrogens, the principles of modeling isotope effects are directly relevant to understanding deuterated drugs.

Computational models are used to simulate the kinetic isotope effect (KIE), which is the change in reaction rate when an atom is replaced by its isotope. wikipedia.org This effect is the fundamental reason for the altered metabolic profile of deuterated drugs. By simulating the enzymatic reactions involved in oxybutynin metabolism, researchers can predict how the substitution of hydrogen with deuterium at specific positions (as in Oxybutynin-d5) will slow down bond cleavage by metabolic enzymes like cytochrome P450. youtube.com These simulations help in the rational design of deuterated drugs by identifying the optimal positions for deuteration to achieve a desired pharmacokinetic profile. nih.gov

| Modeling Approach | Relevance to Deuterated Compounds | Example Application |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates protein-drug interactions and conformational changes. | Validating models using experimental data from Hydrogen-Deuterium Exchange (HDX) experiments. umaryland.edu |

| Quantum Mechanics (QM) Modeling | Calculates the energetic barriers of chemical reactions. | Predicting the magnitude of the Kinetic Isotope Effect (KIE) for metabolic pathways. youtube.com |

| Pharmacokinetic (PK) Modeling | Simulates the ADME properties of a drug in the body. | Integrating KIE data to predict how deuteration will alter a drug's half-life and metabolite formation. |

Future Directions in Stable Isotope Labeling Technologies for Enhanced Drug Discovery and Development

The field of stable isotope labeling is rapidly evolving, with several key trends poised to enhance the utility of compounds like Oxybutynin-d5 in drug discovery. adesisinc.com A major focus is on the development of more efficient, selective, and cost-effective methods for synthesizing deuterated compounds. acs.org Innovations such as automated flow chemistry and novel catalytic methods for hydrogen isotope exchange are making the production of specifically labeled compounds more accessible. adesisinc.comresearchgate.netbionauts.jp

There is a growing drive towards greater precision and expanding the applications of stable isotope-labeled compounds. adesisinc.com This includes their use in metabolomics and personalized medicine to trace metabolic pathways and tailor treatments. techsciresearch.compolarismarketresearch.com As analytical instruments become more sensitive, the demand for high-purity labeled compounds as internal standards and tracers will continue to grow. polarismarketresearch.com

Furthermore, the integration of biological synthesis approaches, such as using microbial fermentation, is being explored to produce complex isotopically labeled molecules, reducing the reliance on traditional chemical synthesis. 360iresearch.com Continued collaboration between academic and industrial researchers is expected to drive these innovations, leading to the development of new methodologies that will further solidify the role of deuterated compounds in creating safer and more effective medicines. musechem.com

Q & A

Q. What are the validated synthetic routes for incorporating deuterium into Oxybutynin-d5 (hydrochloride), and how do reaction conditions affect isotopic purity?

Deuterium incorporation typically involves hydrogen-deuterium exchange under acidic or catalytic conditions. Key steps include:

- Friedel-Crafts acylation : Cyclohexanecarboxylic acid reacts with benzene derivatives in the presence of deuterated reagents (e.g., D₂O or deuterated acids) .

- Mannich reaction : Deuterium is introduced during the formation of the tertiary amine moiety using deuterated diethylamine (C₂D₅)₂NH .

- Optimization : Temperature (60–80°C) and catalyst selection (e.g., Pt/C or Pd/C) significantly impact isotopic purity (>98% required for internal standards) .

Q. How should researchers design experiments to characterize Oxybutynin-d5 (hydrochloride) using NMR and mass spectrometry?

- ¹H/²H NMR : Suppress residual proton signals with deuterium decoupling. Peaks at δ 2.8–3.2 ppm (tertiary amine) and δ 4.5–5.0 ppm (deuterated aliphatic chains) confirm deuteration .

- High-Resolution MS : Expect m/z 362.2 [M+H]⁺ for Oxybutynin-d5 (vs. m/z 357.5 for non-deuterated form). Isotopic clusters should align with theoretical distributions .

- Purity Validation : Use HPLC with UV detection (λ = 220 nm) and a C18 column; retention time ~8.2 min .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between Oxybutynin and its deuterated form in rodent models?

Contradictions often arise from differences in metabolic stability due to deuterium isotope effects:

- Methodology :

- Dosing : Administer equimolar doses (e.g., 10 mg/kg) intravenously to minimize absorption variability.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-administration.

- Analysis : Use LC-MS/MS with a deuterated internal standard (e.g., Oxybutynin-d10) to quantify parent drug and metabolites .

- Key Findings :

Q. What analytical strategies optimize the quantification of Oxybutynin-d5 in complex biological matrices?

Q. How do formulation excipients affect the stability of Oxybutynin-d5 (hydrochloride) in long-term storage?

- Accelerated Stability Testing :

- Conditions : 40°C/75% RH for 6 months.

- Key Metrics : Degradation products (e.g., oxybutynin N-oxide) quantified via HPLC.

- Findings :

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.